molecular formula C4H4BrNO3 B1375562 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1130365-33-1

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1375562
CAS No.: 1130365-33-1
M. Wt: 193.98 g/mol
InChI Key: DDBYUJCBKKNLAD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

While the exact mechanism of action of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is not fully understood, it is known to interact with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key glycolytic enzyme that plays a crucial role in the energy metabolism of cells .

Safety and Hazards

The compound is classified as a hazardous substance, with hazard statements including H301, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid typically involves the bromination of 4,5-dihydroisoxazole-5-carboxylic acid. One common method includes the reaction of 4,5-dihydroisoxazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

  • 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
  • 3-Bromo-5-phenyl-4,5-dihydroisoxazole
  • 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

Comparison: Compared to these similar compounds, 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group can participate in additional hydrogen bonding and ionic interactions, potentially enhancing the compound’s solubility and binding properties .

Properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYUJCBKKNLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 2
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 4
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 5
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 6
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

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